3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
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Overview
Description
3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with a molecular formula of C18H21BrN6O4 and a molecular weight of 465.31 g/mol . This compound is notable for its unique structure, which combines a brominated benzaldehyde moiety with a purine derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the following steps:
Bromination: The starting material, 4-hydroxy-5-methoxybenzaldehyde, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Hydrazone Formation: The brominated benzaldehyde is then reacted with 1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purine-8-hydrazine under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: 3-bromo-4-hydroxy-5-methoxybenzoic acid
Reduction: 3-bromo-4-hydroxy-5-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The brominated benzaldehyde moiety may also contribute to its reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-hydroxy-5-methoxybenzaldehyde (7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 5-bromo-2-methoxybenzaldehyde (1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Uniqueness
The uniqueness of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C18H21BrN6O4 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O4/c1-5-6-25-13-15(23(2)18(28)24(3)16(13)27)21-17(25)22-20-9-10-7-11(19)14(26)12(8-10)29-4/h7-9,26H,5-6H2,1-4H3,(H,21,22)/b20-9+ |
InChI Key |
LQRRVSGPEAOVGV-AWQFTUOYSA-N |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCCN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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